

Auramycin B chemical structure and stereochemistry

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Compound of Interest		
Compound Name:	Auramycin B	
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Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Auramycin B**, a depsipeptide antibiotic. The correct nomenclature for this compound, as established in the primary scientific literature, is Aurantimycin B. This document details the structural elucidation, stereochemical assignment, and the experimental protocols utilized in its characterization. All quantitative data from spectroscopic and spectrometric analyses are presented in structured tables for clarity and ease of comparison. Furthermore, this guide includes mandatory visualizations of the chemical structure and the experimental workflow for its characterization, rendered using the DOT language for graph visualization. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and development.

Introduction

Aurantimycin B is a member of the azinothricin group of hexadepsipeptide antibiotics, which are produced by the bacterium Streptomyces aurantiacus.[1] First isolated and characterized by Gräfe and colleagues in 1995, the aurantimycins (A, B, and C) exhibit potent activity against Gram-positive bacteria and also possess cytotoxic effects.[1] The structural backbone of these compounds is a cyclohexadepsipeptide scaffold which is attached to a C14 acyl side chain. This unique structural feature distinguishes them and is of significant interest in the field of medicinal chemistry. The initial user query referred to "Auramycin B," however, a thorough review of scientific literature has clarified the correct nomenclature to be "Aurantimycin B." This guide will proceed with the correct and scientifically accepted name.



Chemical Structure and Properties

Aurantimycin B is a complex natural product with the molecular formula $C_{38}H_{62}N_8O_{14}$.[1] Its structure is characterized by a cyclic hexadepsipeptide core and a novel fourteen-carbon side chain. The structural elucidation was a significant undertaking that relied on a combination of advanced analytical techniques.

General Properties

The fundamental physicochemical properties of Aurantimycin B are summarized in the table below. These values are computationally derived and sourced from the PubChem database.

Property	Value	Source
Molecular Formula	C38H62N8O14	PubChem
Molecular Weight	854.9 g/mol	PubChem
IUPAC Name	(2S)-N- [(6S,9R,16S,17S,20R,23S)-7,2 1-dihydroxy-6- (methoxymethyl)-20-methyl- 2,5,8,15,19,22-hexaoxo-17- propan-2-yl-18-oxa- 1,4,7,13,14,21,27- heptazatricyclo[21.4.0.0 ⁹ ,1 ⁴]he ptacos-26-en-16-yl]-2-hydroxy- 2-[(2S,5S,6S)-2-hydroxy-6- methyl-5-(2- methylpropyl)oxan-2- yl]propanamide	PubChem

Structural Diagram

The chemical structure of Aurantimycin B is depicted in the following diagram, generated using the DOT language.



Aurantimycin B

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Caption: 2D chemical structure of Aurantimycin B.

Stereochemistry

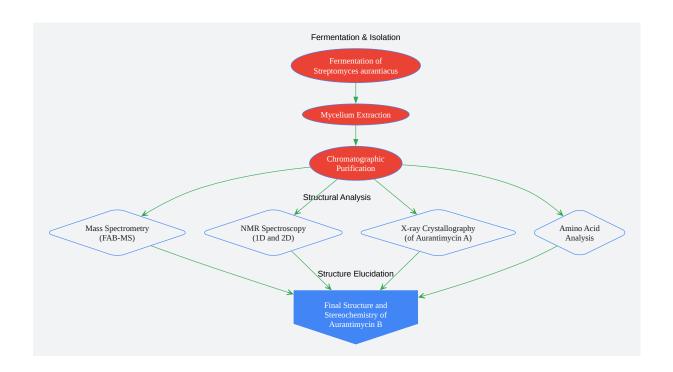
The determination of the absolute stereochemistry of the numerous chiral centers in Aurantimycin B was a critical aspect of its structural elucidation. The definitive stereochemical assignment was achieved through single-crystal X-ray diffraction analysis of its congener, Aurantimycin A.[1] The relative and absolute configurations of the constituent amino and hydroxy acids were established through this crystallographic study and then extrapolated to Aurantimycin B and C due to their close structural and biosynthetic relationship.

The IUPAC name of Aurantimycin B reflects the assigned stereochemistry at each chiral center: (2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.0⁹,1⁴]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide.

Experimental Protocols for Structural Elucidation

The structural characterization of Aurantimycin B was accomplished through a combination of spectroscopic and spectrometric techniques, as detailed in the primary literature.[1] The general experimental workflow is outlined below.





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Caption: Experimental workflow for the isolation and structural elucidation of Aurantimycin B.

Fermentation and Isolation



The production of Aurantimycins was achieved through the fermentation of Streptomyces aurantiacus JA 4570. The compounds were isolated from the mycelium of the culture. The isolation process involved extraction of the mycelium followed by a series of chromatographic purification steps to yield pure Aurantimycins A, B, and C.[1]

Mass Spectrometry

High-resolution mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry (FAB-MS), was employed to determine the molecular weight and elemental composition of Aurantimycin B.[1] This technique provided the molecular formula of C₃₈H₆₂N₈O₁₄.

NMR Spectroscopy

High-field homonuclear and heteronuclear 2D NMR experiments were instrumental in elucidating the planar structure of Aurantimycin B.[1] These experiments, likely including COSY, HSQC, and HMBC, allowed for the establishment of the connectivity of the atoms within the molecule, defining the sequence of the depsipeptide core and the structure of the acyl side chain. While the primary publication does not provide a detailed table of NMR assignments for Aurantimycin B specifically, the structural conclusions were drawn from the interpretation of these spectra.

X-ray Crystallography

The absolute stereochemistry of the aurantimycins was determined by a single-crystal X-ray diffraction analysis of Aurantimycin A.[1] Due to the high structural similarity between Aurantimycins A and B, the stereochemical assignments for Aurantimycin A were confidently extended to Aurantimycin B. This was a pivotal step in the complete structural elucidation of the molecule.

Amino Acid Analysis

Amino acid analysis was performed to identify the constituent amino acid residues within the depsipeptide core of the aurantimycins.[1] This classical analytical technique complements the spectroscopic data to confirm the building blocks of the molecule.

Quantitative Data



While the seminal paper by Gräfe et al. (1995) describes the use of various analytical techniques, it does not contain detailed, tabulated quantitative data such as specific NMR chemical shifts or mass spectral fragmentation patterns for Aurantimycin B. The structural conclusions are presented as the final elucidated structure. Researchers requiring this level of detailed data would need to consult the original publication or perform their own analytical characterization.

Conclusion

Aurantimycin B is a structurally complex hexadepsipeptide antibiotic with significant biological activity. Its chemical structure and stereochemistry have been rigorously established through a combination of advanced analytical techniques, with X-ray crystallography of its congener Aurantimycin A playing a key role in the definitive assignment of its absolute configuration. This technical guide has summarized the key findings regarding the structure and stereochemistry of Aurantimycin B and outlined the experimental methodologies employed in its characterization. Further research into the synthesis and biological activity of Aurantimycin B and its analogues may provide new avenues for drug development.

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